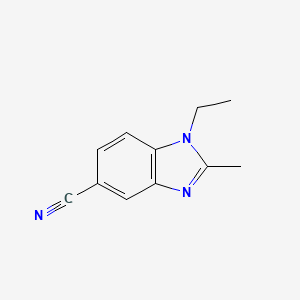

1-Ethyl-2-methyl-5-cyanobenzimidazole

Description

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSLXELXHYBDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352289 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62306-08-5 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 2 Methyl 5 Cyanobenzimidazole

General Synthetic Strategies for Benzimidazole (B57391) Ring Systems

The formation of the benzimidazole core is a fundamental step in the synthesis of 1-Ethyl-2-methyl-5-cyanobenzimidazole. Several classical and modern methods have been developed for this purpose, primarily revolving around the reaction of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

Condensation Reactions Involving o-Phenylenediamines and Aldehydes/Carboxylic Acids

A prevalent and versatile method for synthesizing the benzimidazole skeleton is the condensation of an appropriately substituted o-phenylenediamine with either an aldehyde or a carboxylic acid. thieme-connect.comresearchgate.net This approach, often referred to as the Phillips-Ladenburg synthesis, is widely employed due to the ready availability of starting materials. thieme-connect.com

The reaction with aldehydes typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzimidazole ring. rsc.org Various catalysts, including acids, bases, and metal catalysts, can be employed to facilitate this transformation. acs.org For instance, the condensation of o-phenylenediamines with aromatic aldehydes has been achieved using catalysts like Amberlite IR-120 under microwave irradiation, often in the absence of an organic solvent. researchgate.net

Alternatively, the condensation with carboxylic acids or their derivatives (such as esters, anhydrides, or acid chlorides) provides another robust route to 2-substituted benzimidazoles. thieme-connect.com These reactions often require dehydrating conditions or the use of a catalyst to promote the cyclization. acs.org Microwave-assisted synthesis has also been shown to be an effective green method for the condensation of o-phenylenediamines with monocarboxylic acids under catalyst-free conditions, affording good yields of the desired benzimidazole derivatives. thieme-connect.com

A specific synthesis of 1-ethyl-2-methyl-5-cyano-benzimidazole has been documented starting from a precursor compound (compound IV) which is treated with phosphorus oxychloride in pyridine (B92270). This suggests a dehydration and cyclization step is involved.

Table 1: Examples of Catalysts Used in Condensation Reactions for Benzimidazole Synthesis

| Catalyst Type | Specific Examples | Reference |

| Acid Catalysts | p-TsOH, Alumina-methanesulfonic acid, BF3⋅OEt2 | researchgate.net |

| Oxidizing Agents | Ceric(IV) ammonium (B1175870) nitrate, p-benzoquinone | researchgate.netnih.gov |

| Nanoparticles | MnO2 nanoparticles, Cu nanoparticle loaded vesicles | rsc.org |

| Ionic Liquids | [DodecIm][HSO4] | rsc.org |

Nucleophilic Substitution Approaches for Benzimidazole Core Formation

Nucleophilic substitution reactions can also be employed to construct the benzimidazole ring system. researchgate.net One such approach involves the intramolecular aromatic nucleophilic substitution (SNAr) of a suitably activated precursor. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr of the nitro group with an N-pendant alkoxide under mild conditions to form complex heterocyclic systems. nih.gov

Furthermore, the inherent nucleophilicity of the nitrogen atoms in the imidazole (B134444) ring allows for substitution reactions on the pre-formed benzimidazole core, which is a key strategy for introducing substituents at the N1 position. longdom.org

Oxidative Cyclization Methods for Benzimidazole Synthesis

Oxidative cyclization represents a powerful and often milder alternative for benzimidazole synthesis. acs.orgnih.govacs.org This method typically involves the reaction of an o-phenylenediamine with a suitable one-carbon source, such as an aldehyde or alcohol, in the presence of an oxidant. organic-chemistry.org The oxidant facilitates the cyclization and aromatization to the benzimidazole ring system.

A variety of oxidizing agents have been successfully employed, including hydrogen peroxide, tert-butyl hydroperoxide (TBHP), and even molecular oxygen, often in conjunction with a catalyst. rsc.orgacs.org For instance, d-glucose (B1605176) has been identified as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy in water. acs.org This method exhibits broad functional group tolerance and provides excellent yields. acs.org Another approach utilizes an amidine formation/oxidative cyclization sequence, which allows for the use of anilines as a diverse starting material for generating benzimidazole libraries. nih.govacs.org

Targeted Functionalization for this compound Synthesis

The synthesis of the specifically substituted this compound requires regioselective introduction of the ethyl, methyl, and cyano groups onto the benzimidazole framework. This can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-formed benzimidazole ring.

Introduction of the Ethyl Group at the N1 Position

The ethyl group at the N1 position is typically introduced via N-alkylation of a benzimidazole precursor. epa.gov This is a common strategy for creating N-substituted benzimidazoles and can be achieved by reacting the N-H of a benzimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. acs.org The choice of base and reaction conditions is crucial to ensure selective N1-alkylation over N3-alkylation, although in symmetrically substituted benzimidazoles, this is not a concern. The biological properties of benzimidazole systems are often strongly influenced by the substituent at the N-1 position. acs.org

A documented synthesis of 1-ethyl-2-methyl-5-cyano-benzimidazole involves the reaction of a precursor with phosphorus oxychloride in pyridine, which leads to the formation of the final product with a melting point of 162°C and a yield of 61%.

Regioselective Methylation at the C2 Position

The methyl group at the C2 position can be introduced in several ways. One common method is to use acetic acid or its derivatives during the initial condensation reaction with the o-phenylenediamine. For example, condensing 4-cyano-1,2-phenylenediamine with acetic acid would directly yield 2-methyl-5-cyanobenzimidazole.

Alternatively, C2-functionalization of a pre-formed benzimidazole can be achieved. While direct C-H methylation can be challenging, various catalytic methods are being developed for the C2-alkylation of benzimidazoles. nih.govacs.org These methods often employ transition metal catalysts, such as rhodium or nickel, to activate the C2-H bond for subsequent reaction with an alkylating agent. nih.govacs.org For instance, a Rh(I)/bisphosphine/K3PO4 catalytic system has been reported for the selective branched C–H alkylation of benzimidazoles with Michael acceptors. nih.gov

The introduction of the cyano group at the 5-position is typically achieved by starting with a precursor that already contains this functionality. For instance, the synthesis could begin with 3,4-diaminobenzonitrile, which upon condensation with an appropriate C1 or C2 source, would yield the 5-cyanobenzimidazole derivative. nih.gov

Table 2: Summary of Functionalization Strategies

| Functional Group | Position | Method | Reagents/Conditions |

| Ethyl | N1 | N-Alkylation | Ethyl iodide, Base |

| Methyl | C2 | Condensation | Acetic acid |

| Methyl | C2 | C-H Activation | Rh(I) or Ni(I) catalysts |

| Cyano | C5 | Precursor | 3,4-Diaminobenzonitrile |

Methods for Introducing the Cyano Group at the C5 Position

The introduction of a cyano (-CN) group onto the C5 position of the benzimidazole ring is a critical transformation. This can be accomplished through several methods, including electrophilic cyanation, transition-metal-catalyzed cross-coupling reactions, and as part of a multicomponent reaction strategy. The choice of method often depends on the nature of the starting materials and the desired reaction conditions.

Electrophilic cyanation involves the reaction of a nucleophilic aromatic ring with a reagent that delivers a "CN+" equivalent. For the synthesis of 5-cyanobenzimidazoles, this typically requires an electron-rich benzimidazole substrate that can undergo electrophilic aromatic substitution. A variety of electrophilic cyanating agents have been developed, ranging from simple, highly toxic compounds like cyanogen (B1215507) bromide to more stable and safer alternatives. rsc.org

Common electrophilic cyanating reagents include:

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) and p-toluenesulfonyl cyanide (TsCN) : These are among the most widely used electrophilic cyanide-transfer reagents. rsc.org

1-Cyanobenzotriazole (BtCN) : This reagent is effective for the cyanation of various nucleophiles. rsc.org

5-(cyano)dibenzothiophenium triflate : A reagent prepared from dibenzo[b,d]thiophene-5-oxide, which has been evaluated for its electrophilic cyanation reactivity. researchgate.net

While direct electrophilic cyanation of the 1-ethyl-2-methylbenzimidazole (B1584598) core at the C5 position is plausible, a more common and often higher-yielding approach involves the conversion of a precursor functional group, such as an amide, into the nitrile. This is typically achieved through a dehydration reaction. A documented synthesis of this compound starts from 1-ethyl-2-methyl-5-carbamoylbenzimidazole. The dehydration of this amide precursor using a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine yields the target nitrile. orgoreview.com

Another potential, though less direct, electrophilic cyanation strategy could involve a Vilsmeier-Haack type reaction. Treatment of an activated aromatic compound with phosphorus oxychloride and dimethylformamide (DMF) can generate an iminium salt, which upon treatment with aqueous ammonia (B1221849) and an oxidant like iodine, can yield the aromatic nitrile. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of a cyano group. nih.gov This method is particularly useful for the cyanation of aryl halides and pseudohalides (e.g., triflates). For the synthesis of this compound, this would typically involve the coupling of a 5-halo-1-ethyl-2-methylbenzimidazole (e.g., 5-bromo- or 5-chloro-) with a cyanide source.

A significant advancement in this area is the use of less toxic cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as an advantageous and safer alternative to reagents like KCN or Zn(CN)₂. rsc.orgatlanchimpharma.comnih.gov The reaction is catalyzed by a palladium complex, often formed in situ from a palladium precursor like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand. rsc.orgthieme-connect.com

Key components of a typical palladium-catalyzed cyanation reaction include:

Palladium Catalyst : A palladium(0) species is the active catalyst. This is often generated from a Pd(II) precatalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or a palladacycle. nih.gov

Ligand : Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Examples include 1,1'-bis(diphenylphosphino)ferrocene (dppf) and MOP-type ligands. rsc.orgthieme-connect.com

Cyanide Source : While traditional sources like KCN and Zn(CN)₂ are effective, K₄[Fe(CN)₆] is a preferred non-toxic alternative. rsc.orgnih.gov

Solvent and Base : The reaction is often carried out in a mixed solvent system, such as t-BuOH/H₂O or dioxane/water, with a base like K₂CO₃ or K₃PO₄. nih.govthieme-connect.com

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

This table presents general conditions for the palladium-catalyzed cyanation of aryl halides, which are applicable to the synthesis of 5-cyanobenzimidazoles from their 5-halo precursors.

Aryl Halide Cyanide Source Catalyst System (Catalyst + Ligand) Solvent/Base Temperature Yield Reference Aryl Bromide/Chloride K₄[Fe(CN)₆] Pd(OAc)₂ + dppf DMF / K₂CO₃ 130 °C Good to Excellent nih.gov Aryl Chloride K₄[Fe(CN)₆]·3H₂O Palladacycle Precatalyst + XPhos Dioxane / H₂O / KOAc ≤ 100 °C High nih.gov Aryl Chloride/Mesylate K₄[Fe(CN)₆]·3H₂O Pd(OAc)₂ + MOP-type ligand t-BuOH / H₂O / K₃PO₄ 120 °C Good thieme-connect.com

Another approach is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.com In the context of benzimidazole synthesis, 5-amino-1-ethyl-2-methylbenzimidazole could be converted to the corresponding diazonium salt and then reacted with CuCN to yield the 5-cyano derivative.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms of the starting materials. rsc.orgresearchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the general principles of MCRs for imidazole synthesis can be adapted.

The synthesis of the benzimidazole core often involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. rsc.org To incorporate the cyano group at the C5 position via an MCR, a 4-cyano-1,2-phenylenediamine would be a logical starting material. The ethyl and methyl groups at the N1 and C2 positions, respectively, would be introduced by the other components of the reaction.

A plausible MCR could involve:

4-Cyano-1,2-phenylenediamine : Provides the benzene (B151609) ring with the pre-installed cyano group and the two nitrogen atoms for the imidazole ring.

Acetaldehyde or a related C2 synthon : To form the 2-methyl group.

An ethylating agent : To introduce the ethyl group at the N1 position.

Alternatively, a three-component reaction of a 1,2-diketone, an aldehyde, and ammonium salts can be catalyzed by various systems to form substituted imidazoles. rsc.org Adapting this to a benzimidazole synthesis would require a suitable ortho-substituted aromatic precursor.

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. This includes the use of microwave-assisted synthesis to accelerate reactions and the application of metal-catalyzed transformations that proceed under milder conditions with higher selectivity.

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. nih.govacs.org

For the synthesis of benzimidazole derivatives, microwave energy has been successfully applied to the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govacs.org This approach can be particularly beneficial for the dehydration of amides to nitriles, a key step in one of the synthetic routes to this compound. The microwave-assisted dehydration of 1-ethyl-2-methyl-5-carbamoylbenzimidazole could offer a rapid and efficient alternative to traditional methods using chemical dehydrating agents. nih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Dehydration

This table illustrates the potential advantages of using microwave irradiation for the dehydration of primary amides to nitriles, a reaction type relevant to the synthesis of this compound.

Reaction Conditions Reaction Time Yield Reference Primary Amide to Nitrile (Conventional) Refluxing CHCl₃ with PCl₃/Et₂NH 40 min High nih.gov Primary Amide to Nitrile (Microwave) Neat with P(OPh)₃/DBU, 150 °C 4 min High nih.gov

Metal-catalyzed reactions are central to the modern synthesis of heterocyclic compounds, including benzimidazoles. researchgate.netresearchgate.netnih.gov Beyond the palladium-catalyzed cyanation reactions discussed earlier, other metal-catalyzed transformations are crucial for the construction and functionalization of the benzimidazole scaffold.

Green Chemistry Considerations in Metal-Catalyzed Reactions: The principles of green chemistry encourage the use of catalysts that are efficient, recyclable, and operate under environmentally benign conditions. acs.orgrsc.orgunibo.itscribd.comdntb.gov.ua In the context of palladium-catalyzed cross-coupling, this includes:

Using water as a solvent : Aqueous reaction media are a green alternative to volatile organic solvents. rsc.orgdntb.gov.ua

Low catalyst loading : Highly active catalysts that are effective at low concentrations reduce cost and metal contamination in the final product. scribd.com

Recyclable catalysts : The development of heterogeneous or phase-separable catalysts allows for their recovery and reuse. acs.org

Copper-catalyzed reactions have also been extensively used for the synthesis and functionalization of benzimidazoles. These reactions can include N-arylation to form N-substituted benzimidazoles and C-H functionalization to introduce substituents at various positions on the benzimidazole ring. researchgate.net For instance, copper-catalyzed C-H cyanation of heterocycles has been reported, offering a direct route to cyano-substituted products. acs.org

Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, have spurred the development of solvent-free and environmentally benign synthetic methods for benzimidazole derivatives. taylorfrancis.com These approaches offer significant advantages, including enhanced safety, simplified work-up procedures, reduced costs, and often improved reaction rates and selectivity. taylorfrancis.com

One notable environmentally friendly approach involves the use of deep eutectic solvents (DESs). For instance, a combination of ZrOCl₂·8H₂O and urea (B33335) in a 1:5 ratio has been shown to be an effective catalyst system for benzimidazole synthesis at room temperature, achieving a 95% yield for the model reaction of o-phenylenediamine. mdpi.com The optimization of this system highlighted its efficiency under mild conditions. mdpi.com

Microwave-assisted synthesis is another prominent green chemistry technique. The use of Montmorillonite K10 clay (MK10) as a catalyst under microwave irradiation has been demonstrated for the synthesis of 2-phenyl-benzimidazole and 1-benzyl-2-phenyl-benzimidazole from o-phenylenediamine and benzaldehyde. mdpi.com This method resulted in high yields (up to 98.5%) and complete conversion of the starting material. mdpi.com

Solvent-free reactions, often facilitated by grinding or the use of solid catalysts, represent a significant step towards sustainable chemical manufacturing. taylorfrancis.com Molecular iodine has been effectively used as a catalyst for the three-component condensation of benzil, benzonitrile (B105546) derivatives, and primary amines to produce 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering operational simplicity and high yields. researchgate.net The use of heterogeneous catalysts, such as Fe₃O₄@SiO₂/collagen nanomaterial, further contributes to the green credentials of benzimidazole synthesis by allowing for easy catalyst recovery and reuse, while providing good product yields under mild conditions. rsc.org

While these green and solvent-free methodologies have been successfully applied to a range of benzimidazole derivatives, their specific application for the synthesis of This compound is not extensively detailed in the reviewed literature. However, the versatility and efficiency of these protocols suggest their potential applicability.

| Catalyst/Condition | Reactants | Product Type | Yield (%) | Reference |

| ZrOCl₂·8H₂O / Urea (DES) | o-phenylenediamine | Benzimidazole derivative | 95 | mdpi.com |

| Montmorillonite K10 (MW) | o-phenylenediamine, Benzaldehyde | 1-benzyl-2-phenyl-benzimidazole | 98.5 | mdpi.com |

| Molecular Iodine (Solvent-free) | Benzil, Benzylamine, Benzonitrile | 1-benzyl-2,4,5-triphenylimidazole | 85 | researchgate.net |

| Fe₃O₄@SiO₂/collagen | Aldehydes, o-phenylenediamines | 2-substituted benzimidazoles | Good | rsc.org |

Photocatalytic Approaches to Benzimidazole Synthesis

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, harnessing light energy to drive chemical transformations. This approach is particularly attractive for the synthesis of benzimidazoles, offering mild reaction conditions and novel reaction pathways.

One effective photocatalytic method involves the condensation of o-phenylenediamines with a variety of aldehydes using Rose Bengal as a photocatalyst. acs.org This protocol has proven to be general, accommodating aromatic, heteroaromatic, and even less reactive aliphatic aldehydes, to furnish functionalized benzimidazoles in good to excellent yields. acs.org

More advanced photocatalytic systems have also been developed. For example, a cobalt-incorporated g-C₃N₄-imine/TiO₂ nanohybrid has been utilized as a heterojunction photocatalyst for the preparation of benzimidazoles from benzaldehydes and aryl diamines. rsc.org This system was also capable of facilitating a one-pot reaction sequence involving the aerobic photooxidation of benzylic alcohols to aldehydes, followed by the oxidative coupling with aryl diamines to yield benzimidazoles. rsc.org

Another innovative approach employs PANI@Au:CuO nanocomposites (NCS) as a recyclable photocatalyst for the synthesis of 2-arylbenzimidazole derivatives. researchgate.net This visible-light-mediated method proceeds via sequential amination, azidation, and annulation reactions and notably operates without the need for external oxidants or elevated temperatures. researchgate.net

While these photocatalytic strategies demonstrate significant advancements in the synthesis of the benzimidazole scaffold, their direct application to the synthesis of This compound has not been explicitly documented in the available research. The principles, however, suggest a strong potential for adapting these methods for its preparation.

| Photocatalyst | Reactants | Product Type | Key Features | Reference |

| Rose Bengal | o-phenylenediamines, Aldehydes | Functionalized benzimidazoles | General for various aldehydes, good to excellent yields | acs.org |

| Cobalt-g-C₃N₄-imine/TiO₂ | Benzaldehydes/Benzylic alcohols, Aryl diamines | Benzimidazoles | One-pot synthesis from alcohols, heterojunction photocatalyst | rsc.org |

| PANI@Au:CuO NCS | Substituted methyl benzene, Aniline, TMSN₃ | 2-arylbenzimidazoles | Recyclable, visible-light mediated, no external oxidant | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 2 Methyl 5 Cyanobenzimidazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation AnalysisInformation on the molecular ion peak and the fragmentation pattern from mass spectrometry, including high-resolution mass spectrometry (HR-MS) for confirming the elemental composition, is not documented in the available resources.

Due to the absence of this foundational scientific data for 1-Ethyl-2-methyl-5-cyanobenzimidazole, it is not possible to generate the requested detailed and scientifically accurate article.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, it can absorb energy, causing electrons to move from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For this compound, the benzimidazole (B57391) ring system, substituted with a cyano group, constitutes the primary chromophore. The absorption of UV radiation would be expected to induce π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. The π → π* transitions, typically of high intensity, arise from the aromatic system, while the n → π* transitions, which are generally weaker, involve the non-bonding electrons on the nitrogen atoms.

A typical UV-Vis analysis would be performed by dissolving a pure sample of the compound in a suitable solvent (one that does not absorb in the same region, such as ethanol (B145695) or acetonitrile) and recording the absorbance spectrum. The resulting data would identify the wavelength of maximum absorption (λmax), which is a key characteristic of the compound.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Type of Transition |

| Ethanol | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | n → π |

This table is for illustrative purposes only. No experimental data was found in the public domain.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for verifying the purity of a compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical and chemical industries due to its high resolution and sensitivity.

In an HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. It would then travel through a column packed with a stationary phase (commonly a C8 or C18 alkyl-silica gel in reversed-phase chromatography). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be pumped through the column, and the separation would occur based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

The time it takes for the compound to travel through the column and reach the detector is known as its retention time (t_R), which is a characteristic identifier under a specific set of conditions (flow rate, mobile phase composition, column type, and temperature). A detector, typically a UV detector set at one of the compound's λmax values, measures the concentration as it elutes from the column, producing a chromatogram. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For quantification, the peak area of the sample is compared to the peak areas of known concentration standards.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Data not available (e.g., C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Data not available (e.g., Acetonitrile:Water gradient) |

| Flow Rate | Data not available (e.g., 1.0 mL/min) |

| Detection Wavelength | Data not available (e.g., corresponding to a λmax) |

| Retention Time (t_R) | Data not available |

This table presents typical parameters for illustrative purposes. A validated method for this specific compound is not available in the searched literature.

While general methodologies for related benzimidazole compounds exist, specific, validated data for this compound remains unpublished in readily accessible scientific resources.

Structure Activity Relationship Sar Investigations of 1 Ethyl 2 Methyl 5 Cyanobenzimidazole

Fundamental Principles of Structure-Activity Relationships in Benzimidazole (B57391) Chemistry

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, offers multiple positions for substitution, primarily at the N1, C2, C5, and C6 positions. nih.govnih.gov SAR studies have consistently shown that the nature and position of these substituents significantly dictate the compound's pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.govrjptonline.org

The electronic properties of the substituents are critical. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the benzimidazole ring, influencing its ability to participate in hydrogen bonding, π-π stacking, and metal ion coordination with biological targets. researchgate.net For instance, in some contexts, electron-donating groups at the C6 position have been linked to lower anti-inflammatory potency, while electron-withdrawing groups at the same position resulted in higher activity. nih.gov

The lipophilicity of the molecule, which is influenced by its substituents, is another key factor. It affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of non-polar groups can increase lipophilicity, potentially enhancing cell membrane permeability.

The following table summarizes the general influence of substitutions at key positions on the benzimidazole core based on various studies.

| Position | Type of Substituent | General Impact on Biological Activity |

| N1 | Alkyl, Aryl, Sulfonyl | Significantly influences activity, often enhancing it by increasing lipophilicity or introducing specific interactions. nih.govnih.gov |

| C2 | Alkyl, Aryl, Amino | Crucial for modulating the pharmacological profile; the nature of the substituent dictates the type and potency of the activity. nih.govrjptonline.org |

| C5/C6 | Electron-donating, Electron-withdrawing | Modulates the electronic properties of the ring system, with electron-withdrawing groups often enhancing certain activities like anti-inflammatory or antimicrobial effects. nih.govnih.gov |

Influence of N1-Ethyl Substitution on Biological Efficacy and Target Interaction

The substitution at the N1 position of the benzimidazole ring is a common strategy to modulate biological activity. nih.govnih.gov The introduction of an ethyl group at this position in 1-Ethyl-2-methyl-5-cyanobenzimidazole is expected to have several effects.

Firstly, the ethyl group increases the lipophilicity of the molecule compared to an unsubstituted N1 position. This can enhance the compound's ability to cross biological membranes, such as the cell membrane, which may lead to improved bioavailability and access to intracellular targets.

Secondly, the ethyl group provides a certain degree of steric bulk. While not excessively large, this group can influence the orientation of the molecule within a binding site. Studies on other benzimidazole derivatives have shown that N-alkylation can lead to enhanced activity. nih.gov For example, N-substitution with aliphatic chains has been found to be favorable for the antiviral activity of some benzimidazole derivatives. nih.gov

The following table illustrates the potential impact of different N1 substituents on the biological activity of a hypothetical benzimidazole core.

| N1 Substituent | Lipophilicity (LogP) | Steric Hindrance | Potential Impact on Activity |

| -H | Low | Minimal | Baseline activity, may have poor membrane permeability. |

| -Methyl | Moderate | Low | May increase activity due to a slight increase in lipophilicity. |

| -Ethyl | Moderate-High | Moderate | Potentially enhanced activity due to a balance of increased lipophilicity and moderate steric bulk. |

| -Benzyl | High | Significant | Can significantly enhance activity through additional π-π interactions, but may also introduce steric clashes. nih.gov |

| -Sulfonyl | Varies | Significant | Can introduce strong electronic effects and hydrogen bonding capabilities, significantly altering the activity profile. nih.gov |

Role of C2-Methyl Substitution in Modulating Pharmacological Profiles

The C2 position of the benzimidazole scaffold is a key point for derivatization and significantly influences the resulting pharmacological profile. nih.govrjptonline.org The presence of a methyl group at this position in this compound is a critical determinant of its potential activity.

The methyl group is a small, lipophilic, and electron-donating substituent. Its presence can influence the electronic distribution within the imidazole portion of the ring system. In some studies, the introduction of a methyl group at the R1 position has been shown to significantly enhance inhibitory activity against certain targets, highlighting the importance of steric effects at this position. nih.gov

Compared to an unsubstituted C2 position, the methyl group can provide a crucial hydrophobic interaction with a corresponding hydrophobic pocket in a target protein. It can also influence the basicity of the N3 atom in the imidazole ring, which can be important for forming hydrogen bonds with the target.

The table below provides a comparative overview of how different substituents at the C2 position can modulate the activity of a benzimidazole derivative.

| C2 Substituent | Electronic Effect | Steric Bulk | Potential Impact on Activity |

| -H | Neutral | Minimal | Baseline activity. |

| -Methyl | Electron-donating | Small | Can enhance activity through hydrophobic interactions and favorable steric effects. nih.gov |

| -Phenyl | Electron-withdrawing (inductive), Resonant | Large | Can significantly enhance activity through π-π stacking and other interactions, but may also be too bulky for some targets. |

| -Amino | Electron-donating | Small | Can act as a hydrogen bond donor, potentially increasing binding affinity. nih.gov |

| -Carboxylic Acid | Electron-withdrawing | Moderate | Can act as a hydrogen bond donor/acceptor and form salt bridges, but may decrease membrane permeability. nih.gov |

Impact of C5-Cyano Group on Bioactivity and Receptor Binding

The C5 position on the benzene ring of the benzimidazole nucleus is another critical site for substitution that can dramatically alter biological activity. The cyano group (-C≡N) in this compound is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond.

This strong electron-withdrawing nature significantly reduces the electron density of the benzene ring, which in turn affects the entire benzimidazole system. This modulation of the electronic landscape can have profound effects on how the molecule interacts with its biological target. For instance, it can influence the pKa of the imidazole nitrogen, affecting its protonation state at physiological pH and its ability to act as a hydrogen bond donor or acceptor.

The impact of a cyano group on bioactivity can be context-dependent. In some SAR studies of benzimidazole derivatives, a C5-cyano group has been found to be optimal for antiviral activity. nih.gov However, in other cases, the substitution of an electron-withdrawing cyano group has been reported to decrease the potential for optimal binding to certain targets. researchgate.netrsc.org The presence of a polar cyano group has also been shown to increase the anticancer activity of some benzimidazole-pyrazole derivatives. rsc.org

The following table compares the influence of different substituents at the C5 position.

| C5 Substituent | Electronic Effect | Polarity | Potential Impact on Activity |

| -H | Neutral | Non-polar | Baseline activity. nih.gov |

| -Cyano | Strongly Electron-withdrawing | Polar | Can significantly enhance or decrease activity depending on the target; modulates electronic properties. researchgate.netnih.govrsc.org |

| -Nitro | Strongly Electron-withdrawing | Polar | Often enhances anti-inflammatory and anticancer activity. nih.govrsc.org |

| -Methoxy | Electron-donating | Polar | Can increase activity in some cases, but may decrease it in others where electron-withdrawing properties are favored. nih.gov |

| -Carboxylic Acid | Electron-withdrawing | Polar | Can increase water solubility and provide additional binding interactions, but may negatively impact cell penetration. nih.gov |

Conformational Analysis and Steric Effects on SAR

In this compound, the N1-ethyl group is flexible and can adopt various conformations. The rotational barrier around the N1-C(ethyl) bond will determine the preferred orientation of the ethyl group relative to the benzimidazole plane. This orientation can be critical for fitting into a binding pocket. A bulky aromatic substitution at the N1 position has been found to be detrimental to the activity of some benzimidazole analogues, indicating the importance of steric factors in this region. nih.gov

The C2-methyl group, while small, contributes to the steric profile of the molecule. Its presence prevents the planarity that would exist with a C2-hydrogen, and it can influence the rotational freedom of adjacent groups if any were present. Studies have shown that even a change from hydrogen to a methyl group at certain positions can significantly impact activity, underscoring the importance of steric effects. nih.gov

The C5-cyano group is linear and extends from the plane of the benzene ring. Its steric impact is minimal in terms of bulk, but its rigidity and defined vector can be important for directional interactions within a binding site.

Conformational analysis, often performed using computational chemistry methods, can help predict the most stable conformations of this compound and how it might orient itself when approaching a biological target. Understanding these steric and conformational factors is essential for the rational design of more potent and selective benzimidazole-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For benzimidazole derivatives, QSAR models have been successfully developed to predict various activities, including anticancer and antimicrobial effects. researchgate.netbenthamdirect.com

A QSAR model for a series of compounds including this compound would typically be developed as follows:

Data Set Preparation: A series of benzimidazole analogues with known biological activities (e.g., IC50 values) would be compiled. This set would include variations at the N1, C2, and C5 positions to explore the chemical space around the lead compound. researchgate.net

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which would be heavily influenced by the C5-cyano group.

Steric Descriptors: (e.g., molecular volume, surface area) which would be affected by the N1-ethyl and C2-methyl groups.

Hydrophobic Descriptors: (e.g., LogP) which would be a function of all three substituents.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and shape of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Neural Networks (NN), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. tandfonline.com

The table below lists some common descriptors used in QSAR studies of benzimidazole derivatives.

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies | Quantifies the effects of the electron-withdrawing C5-cyano group. |

| Steric | Molar Refractivity, Molecular Volume | Represents the size and shape contributions of the N1-ethyl and C2-methyl groups. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Captures the lipophilicity contributions from all substituents. |

| Topological | Wiener Index, Kier Shape Indices | Describes the overall molecular architecture. |

Biological Activities and Mechanistic Studies of 1 Ethyl 2 Methyl 5 Cyanobenzimidazole

Antimicrobial Efficacy and Mechanisms of Action

There is no specific information available in the reviewed scientific literature concerning the antimicrobial efficacy of 1-Ethyl-2-methyl-5-cyanobenzimidazole.

Antibacterial Activity: Inhibition of Bacterial Growth and Vital Processes

No studies detailing the antibacterial activity of this compound were identified. While other benzimidazole (B57391) derivatives have shown activity against both Gram-positive and Gram-negative bacteria, specific data for this compound, including minimum inhibitory concentrations (MIC) against various bacterial strains, is not available.

Antifungal Activity: Impact on Fungal Pathogens

Information regarding the antifungal properties of this compound against fungal pathogens is not present in the current body of scientific literature.

Antiviral Potency and Inhibition of Viral Replication Pathways

There are no available studies that investigate the antiviral potential of this compound or its mechanisms of inhibiting viral replication.

Antiprotozoal and Anthelmintic Effects

Specific research on the antiprotozoal and anthelmintic effects of this compound is absent from the reviewed literature.

Investigation of Mechanisms of Action Against Microorganisms

Due to the lack of studies on its antimicrobial activity, there is no information on the potential mechanisms of action of this compound against microorganisms.

Anticancer and Antiproliferative Activity

No dedicated studies on the anticancer and antiproliferative activity of this compound were found. Research into other benzimidazole derivatives has identified promising anticancer agents, but this activity has not been specifically documented for the 1-ethyl-2-methyl-5-cyano substituted compound.

Modulation of Cellular Pathways and Targets in Cancer (e.g., Enzyme Inhibition, DNA Interaction)

Specific research detailing the modulation of cellular pathways, enzyme inhibition, or DNA interaction by this compound in the context of cancer is not available in the current body of scientific literature.

The broader class of benzimidazoles has been shown to exert anticancer effects through various mechanisms. Some benzimidazole derivatives are known to interfere with microtubule formation, a critical process for cell division. scispace.com For example, methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate was found to disrupt microtubule structure and function. scispace.com Other mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. Some benzimidazole compounds may also interact with DNA, potentially inhibiting DNA replication and transcription, which can halt cell division and lead to cancer cell death. nih.gov

Anti-inflammatory Potential and Associated Molecular Targets

There is no available scientific information on the anti-inflammatory potential or the associated molecular targets of this compound.

In the broader context of benzimidazole derivatives, some compounds have been investigated for their anti-inflammatory properties. For instance, the metabolic fate of the anti-inflammatory agent 2-(5-ethylpyridin-2-yl)benzimidazole has been studied, indicating that this class of compounds can possess anti-inflammatory activity. nih.gov The mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. nih.gov

Other Significant Biological Activities and Enzyme Inhibition

Prolyl Oligopeptidase (POP) Inhibition

No studies have been found that specifically investigate the inhibitory activity of this compound against prolyl oligopeptidase (POP).

Prolyl oligopeptidase is a serine protease that has been implicated in neurodegenerative diseases. Research on other heterocyclic compounds, including some with a benzimidazolyl group, has explored their potential as POP inhibitors. nih.govnih.gov These studies aim to develop new therapeutic agents for conditions related to POP dysfunction.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There is no specific information available regarding the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound.

AChE and BChE are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. While various nitrogen-containing heterocyclic compounds, including some phthalimide (B116566) derivatives, have been designed and evaluated as potential AChE inhibitors, no such data exists for this compound. nih.gov

Computational Chemistry and in Silico Studies of 1 Ethyl 2 Methyl 5 Cyanobenzimidazole

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is crucial in rational drug design for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target. nih.gov

The primary goal of molecular docking is to calculate the binding affinity, often expressed as a docking score in units of kcal/mol. A more negative value indicates a stronger, more favorable binding interaction between the ligand and the protein's active site. For instance, studies on various benzimidazole (B57391) derivatives have shown a wide range of binding energies depending on the specific protein target and the substitutions on the benzimidazole core. In one study, novel hybrid benzimidazole urea (B33335) derivatives exhibited binding energies ranging from -8.0 to -11.2 kcal/mol against human pancreatic α-amylase. nih.gov

The analysis also reveals the types of non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the benzimidazole core) and acceptors (like carbonyl oxygen atoms in amino acid residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the ethyl and methyl groups) and nonpolar residues of the protein.

Pi-Pi Stacking: Aromatic rings, like the benzene (B151609) portion of the benzimidazole, can stack with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Van der Waals Forces: General attractive or repulsive forces between molecules.

Were 1-Ethyl-2-methyl-5-cyanobenzimidazole to be docked into a relevant protein target, the simulation would predict its binding energy and map these crucial interactions, providing a quantitative and qualitative measure of its potential efficacy.

Docking simulations are instrumental in identifying the specific amino acid residues within the protein's binding site that form critical interactions with the ligand. These residues are often referred to as "hotspots." For example, in a study of benzimidazole-based thiadiazole derivatives as potential inhibitors, molecular docking identified key interactions with amino acid residues within the catalytic cavity of α-amylase and α-glucosidase enzymes. nih.gov

An analysis of this compound would likely highlight the roles of its distinct functional groups. The cyano (C≡N) group, being a strong hydrogen bond acceptor, could form a key hydrogen bond with a donor residue (e.g., Arginine, Lysine). The nitrogen atoms within the imidazole (B134444) ring can also act as hydrogen bond acceptors, while the N-H group (if present in a tautomeric form) could be a donor. The ethyl and methyl groups would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site. Identifying these key residues is essential for understanding the mechanism of action and for guiding future structural modifications to enhance potency.

Table 1: Illustrative Molecular Docking Data for a Benzimidazole Derivative This table provides an example of typical data generated from a molecular docking study, based on findings for related compounds.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Human Pancreatic α-Amylase (5E0F) | -9.5 | Asp197, Glu233, Asp300 | Hydrogen Bond, Hydrophobic |

| Topoisomerase I-DNA Complex | -7.8 | Arg364, Asn722, Thr718 | Hydrogen Bond, Pi-Pi Stacking |

| Human Lysosomal Acid α-Glucosidase (HLAG) | -8.2 | Asp282, Trp376, Asp404 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov For a compound like this compound, hundreds or even thousands of descriptors can be generated, categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, polar surface area (TPSA), molecular connectivity indices). ijpsr.com

3D Descriptors: Based on the 3D conformation (e.g., van der Waals volume, solvent-accessible surface area).

QSAR studies on benzimidazole derivatives have shown that descriptors related to lipophilicity (logP), electronic properties (dipole moment, partial charges), and topology (shape and size) are often crucial for describing their biological activity. scirp.orgnih.gov For a robust model, a subset of the most relevant, non-correlated descriptors is selected using statistical methods.

Table 2: Examples of Molecular Descriptors Relevant to QSAR of Benzimidazoles This table illustrates the types of descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. ijpsr.com |

| Geometric | Van der Waals Volume (VdW) | The volume occupied by the molecule. nih.gov |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. scirp.org |

| Functional Group | Number of H-Bond Acceptors | Count of atoms that can accept a hydrogen bond (e.g., N, O). ijpsr.com |

Once descriptors are selected, a mathematical model is developed using techniques like Multiple Linear Regression (MLR), which creates a linear equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The resulting equation might look like:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The statistical quality and predictive power of the QSAR model must be rigorously validated. thieme-connect.com

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to test the model's robustness on the dataset it was built from. nih.gov

External Validation: The model's predictive ability is tested on a set of compounds (a test set) that was not used during model development. ijpsr.com

A statistically sound QSAR model for a series of cyanobenzimidazoles could accurately predict the biological activity of this compound and guide its optimization.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. nih.gov It allows for the precise calculation of a wide range of molecular properties, providing deep insights into a compound's geometry, stability, and reactivity. DFT studies on benzimidazole and its alkyl derivatives have proven to be a significant tool in understanding their molecular dynamics and structural parameters. researchgate.net

For this compound, DFT calculations could determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, including precise bond lengths, bond angles, and dihedral angles. Studies on similar molecules show that N–C single and N=C double bonds of the benzimidazole ring have calculated lengths of approximately 1.379 Å and 1.316 Å, respectively. nih.gov

Electronic Properties:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, like around the cyano group and imidazole nitrogens), which are susceptible to electrophilic attack. Blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack.

Mulliken Atomic Charges: The partial charge distributed on each atom in the molecule, which helps in understanding intramolecular charge transfer.

These DFT-derived properties are not only valuable on their own but can also be used as high-quality descriptors in QSAR modeling.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For this compound, the primary source of conformational flexibility arises from the rotation of the ethyl group attached to the nitrogen atom (N-1) of the benzimidazole ring.

The benzimidazole ring system itself is largely planar. The conformational space of the N-ethyl group can be explored by rotating the dihedral angle defined by the atoms C(aryl)-N(1)-C(ethyl)-C(methyl). Theoretical calculations, often employing Density Functional Theory (DFT), can be used to determine the potential energy surface associated with this rotation. It is anticipated that there will be specific low-energy conformations, or conformers, that are more stable and thus more likely to be populated at room temperature.

Energy minimization calculations are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. For similar N-substituted benzimidazoles, studies have shown that the orientation of the alkyl substituent relative to the benzimidazole plane can influence intermolecular interactions and crystal packing. researchgate.net In the case of this compound, the most stable conformation would likely involve a staggered arrangement of the ethyl group to minimize steric hindrance with the adjacent part of the benzimidazole ring.

A predictive conformational analysis suggests the existence of at least two low-energy conformers corresponding to different rotational positions of the ethyl group. The relative energies of these conformers are expected to be small, indicating that the molecule may exist as a mixture of conformers in solution.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 (Global Minimum) |

| Syn-clinal | ~60° | 1.5 - 2.5 |

Note: The data in this table is predictive and based on theoretical calculations for structurally related molecules. Actual values may vary.

Reactivity Predictions (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the electronic properties are influenced by the substituents on the benzimidazole core:

Ethyl and Methyl Groups: These alkyl groups are electron-donating, which tend to increase the energy of the HOMO. nih.gov

Cyano Group: The cyano (-CN) group is a strong electron-withdrawing group, which is expected to lower the energy of the LUMO. acs.org

The combined effect of these substituents is predicted to result in a relatively small HOMO-LUMO gap, suggesting that the molecule may be chemically reactive. researchgate.net The distribution of the HOMO and LUMO across the molecule can also provide insights into the sites of electrophilic and nucleophilic attack. It is anticipated that the HOMO will be primarily localized on the electron-rich benzimidazole ring, while the LUMO will have significant contributions from the cyano group and the adjacent aromatic ring. dergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.0 |

Note: These values are predictive and based on DFT calculations of similar benzimidazole derivatives. The actual values can be influenced by the computational method and basis set used. researchgate.net

Predictive Pharmacokinetic (ADME) Analysis

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential as a therapeutic agent. In silico ADME predictions are widely used in drug discovery to assess the "drug-likeness" of a molecule. researchgate.net

For this compound, several key ADME parameters can be predicted based on its structure. Benzimidazole derivatives often exhibit good oral bioavailability. semanticscholar.orgrsc.org The presence of the ethyl and methyl groups increases the lipophilicity of the molecule, which can enhance its absorption. However, the polar cyano group may slightly counteract this effect.

Computational models can predict various ADME properties, such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. Based on studies of other substituted benzimidazoles, it is predicted that this compound would have moderate to good intestinal absorption and would likely be a substrate for one or more cytochrome P450 enzymes. nih.govresearchgate.net

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Likely to cross |

| CYP2D6 Inhibitor | Probable |

| CYP3A4 Inhibitor | Probable |

| Lipinski's Rule of Five | Compliant |

Note: This table presents predictive data from computational models and should be interpreted with caution. Experimental validation is necessary to confirm these predictions.

In Silico Toxicity Prediction

Predicting the potential toxicity of a new chemical entity is a crucial step in its development. In silico toxicity prediction methods use computational models to identify potential structural alerts that may be associated with adverse effects. youtube.com

For this compound, the toxicity profile is influenced by both the benzimidazole core and the cyano substituent. The benzimidazole ring is found in many biologically active compounds and is generally considered to have a favorable safety profile, though some derivatives have shown toxicity. nih.gov The primary concern for toxicity often arises from the substituents.

The cyano group, in particular, can be a point of toxicological concern due to the potential for metabolic release of cyanide. However, the toxicity of nitriles is highly dependent on their chemical context. Aromatic nitriles, where the cyano group is attached to an aromatic ring, are generally considered to be more stable and less likely to release cyanide compared to aliphatic nitriles. nih.govnih.gov The presence of the cyano group on the benzimidazole ring suggests a lower likelihood of cyanide release.

Table 4: Predicted Toxicological Profile of this compound

| Toxicological Endpoint | Predicted Outcome |

| Mutagenicity (Ames) | Likely Negative |

| Carcinogenicity | Inconclusive |

| Hepatotoxicity | Potential Risk |

| Skin Sensitization | Low Risk |

Note: These are predictive results based on computational models. The predictions are not a substitute for experimental toxicological testing.

Future Research Directions and Therapeutic Advancement of 1 Ethyl 2 Methyl 5 Cyanobenzimidazole

Exploration of Additional Therapeutic Applications and Polypharmacology

There is currently no publicly available research detailing the therapeutic applications or the polypharmacological profile of 1-Ethyl-2-methyl-5-cyanobenzimidazole. While the broader class of benzimidazoles exhibits a wide range of biological activities, including anthelmintic, antifungal, antiviral, and anticancer effects, the specific contributions of the ethyl, methyl, and cyano groups on the 1, 2, and 5 positions of this particular molecule have not been documented. The cyano group, in some molecular contexts, can act as a hydrogen bond acceptor or participate in other interactions that may influence biological activity. nih.gov However, without experimental data, any potential therapeutic targets remain unknown.

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity

Specific synthetic routes for this compound with detailed information on yield and selectivity are not described in the current scientific literature. General methods for the synthesis of benzimidazoles are well-established, often involving the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or aldehyde. cymitquimica.com For this specific compound, a potential route could involve the reaction of 4-amino-3-ethylaminobenzonitrile with acetic acid or a derivative. However, no studies have been published that optimize this process for yield and selectivity or explore alternative, more efficient synthetic strategies. Research on related nitroimidazole derivatives has detailed multi-step synthesis pathways with varying yields, but these are not directly transferable. researchgate.netnih.gov

Advanced Computational Modeling for Optimized Design and Discovery

No computational modeling or docking studies for this compound have been published. Such studies are crucial for predicting binding affinities to potential biological targets, understanding structure-activity relationships (SAR), and guiding the design of more potent and selective analogs. While docking studies have been performed on other benzimidazole (B57391) derivatives to explore their mechanism of action, this specific compound has not been the subject of such research. nih.gov

Translational Research Prospects and Preclinical Development Strategies

Given the absence of foundational biological activity data, there are no translational research prospects or preclinical development strategies reported for this compound. The preclinical pipeline, which includes pharmacokinetics, pharmacodynamics, and toxicology studies, has not been initiated for this compound according to public records.

Synergistic Effects with Other Bioactive Compounds

There is no information available regarding the investigation of synergistic effects between this compound and other bioactive compounds. Such studies are typically undertaken after a compound has demonstrated a clear biological effect and are aimed at enhancing therapeutic efficacy or overcoming resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-2-methyl-5-cyanobenzimidazole, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves cyclocondensation reactions using substituted benzimidazole precursors. For example, heating 2-amino-5-cyanobenzimidazole derivatives with ethylating agents (e.g., ethyl iodide) in the presence of a base like KOH in ethanol, followed by purification via recrystallization . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products. Evidence from analogous benzimidazole syntheses highlights the importance of anhydrous conditions and inert atmospheres to prevent hydrolysis of the nitrile group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Multimodal spectroscopic characterization is essential:

- NMR : Look for characteristic peaks: ~δ 1.4–1.6 ppm (triplet, ethyl CH3), δ 2.5–2.7 ppm (methyl CH3), and δ 8.0–8.5 ppm (aromatic protons adjacent to the nitrile group) .

- IR : A sharp stretch at ~2220–2240 cm⁻¹ confirms the C≡N group.

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages to verify purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?

- Answer : Systematic optimization includes:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates for ethylation.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) could improve selectivity in cross-coupling steps, though this requires testing .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.

- Comparative Analysis : Cross-reference with published data for analogous benzimidazoles (e.g., 5-methoxy derivatives) to identify substituent-specific trends .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Answer : Focus on target-specific assays:

- Enzyme Inhibition : Use fluorogenic substrates or colorimetric assays (e.g., MTT for cytotoxicity) to quantify IC50 values against kinases or proteases, leveraging known benzimidazole pharmacophores .

- Molecular Docking : Model interactions with active sites (e.g., ATP-binding pockets) using software like AutoDock, guided by crystallographic data from related compounds .

Q. What strategies ensure the stability of this compound during long-term storage?

- Answer :

- Storage Conditions : Keep in airtight containers under argon at –20°C to prevent oxidation or moisture absorption. Desiccants (e.g., silica gel) are critical .

- Periodic QC Checks : Monitor purity via HPLC every 6 months, with recalibration against fresh synthetic batches .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents in this compound derivatives?

- Answer :

- Substituent Variation : Synthesize analogs with modified ethyl/methyl/cyano groups and test biological activity. For example, replacing the nitrile with a carboxylic acid could alter solubility and target binding .

- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.